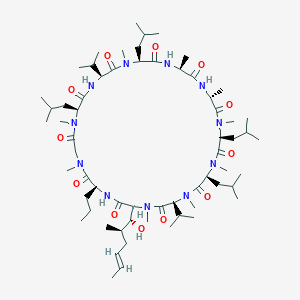

Cyclosporin G

Propriétés

IUPAC Name |

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-30-propyl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H113N11O12/c1-25-27-29-41(15)53(76)52-57(80)66-44(28-26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27,35-48,50-53,76H,26,28-34H2,1-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b27-25+/t41-,42+,43-,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMKGDQSIRSGUDJ-VSROPUKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H113N11O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1216.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74436-00-3 | |

| Record name | Geclosporin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074436003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GECLOSPORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA3JNW70T9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Description

Overview of Cyclosporin (B1163) Family Research Context

The discovery of Cyclosporin A (CsA) in the 1970s marked a revolutionary advancement in the field of immunopharmacology and organ transplantation. researchgate.netnih.govpmlive.com Isolated from the fungus Tolypocladium inflatum, CsA was the first immunosuppressive agent that could selectively and reversibly inhibit T-lymphocyte activity without causing significant bone marrow suppression. researchgate.netresearchgate.netnih.gov This unique mechanism of action, primarily through the inhibition of calcineurin, a key enzyme in T-cell activation, dramatically improved the success rates of solid organ transplants by effectively preventing graft rejection. researchgate.netwikipedia.orgccjm.org

However, the widespread clinical use of Cyclosporin A has been hampered by a significant side effect profile, most notably nephrotoxicity (kidney damage). ccjm.org This has led to a continued search for new immunosuppressive agents with a more favorable therapeutic index. nih.govnih.gov This quest for safer alternatives spurred research into other naturally occurring cyclosporins, a family of cyclic peptides, and the synthesis of new analogues. nih.govacs.org The primary goal of this research has been to identify compounds that retain the potent immunosuppressive effects of Cyclosporin A while exhibiting reduced toxicity. acs.org

Academic Significance of Cyclosporin G Investigations

Within this context, this compound (CsG) emerged as a significant subject of academic investigation. nih.gov A natural analogue of Cyclosporin A, CsG differs in its amino acid sequence at position 2, containing norvaline instead of alpha-aminobutyric acid. The academic interest in this compound is primarily driven by early findings in animal studies that suggested it might possess a similar immunosuppressive potency to Cyclosporin A but with a reduced potential for nephrotoxicity. nih.govacs.org

These initial observations positioned this compound as a promising candidate for a second-generation cyclosporin-based immunosuppressant. Consequently, a substantial body of research has been dedicated to comparing the efficacy, toxicity, and pharmacokinetic profiles of this compound and Cyclosporin A in various in vitro and in vivo models. nih.govnih.govnih.gov The investigation into this compound is academically significant as it represents a key effort to refine and improve upon a cornerstone of immunosuppressive therapy, with the ultimate aim of enhancing patient outcomes in organ transplantation and the treatment of autoimmune diseases. The conflicting results from some comparative studies have also highlighted the complexities of cyclosporin pharmacology and the importance of species-specific differences in drug metabolism and toxicity. nih.gov

Detailed Research Findings

Comparative Immunosuppressive Potency

Research comparing the immunosuppressive efficacy of this compound and Cyclosporin A has yielded varied results depending on the experimental model. In vitro studies have generally indicated that this compound is less potent than Cyclosporin A. For instance, one study found that the 50% inhibitory concentration (IC50) of this compound was up to three times higher than that of Cyclosporin A for inhibiting mitogen and alloantigen-induced lymphocyte proliferation. nih.gov This suggests that a higher concentration of this compound is required to achieve the same level of immunosuppression in these assays. The same study also demonstrated that this compound has a lower binding affinity for peripheral blood mononuclear cells compared to Cyclosporin A. nih.gov

In vivo studies in animal models have produced more complex findings. A study in a rabbit heterotopic cardiac transplant model showed that Cyclosporin A was more effective at prolonging graft survival than this compound at the doses administered. Conversely, in a rat heterotopic heart transplant model, this compound was found to be as effective as Cyclosporin A at a dose of 10 mg/kg/day, though it was less effective at a lower dose of 5 mg/kg/day. nih.gov Another study in rats found no statistically significant difference in immunosuppression between the two compounds, both with and without the addition of azathioprine. nih.gov

| Study Type | Model | Key Finding | Reference |

|---|---|---|---|

| In Vitro | Human and rabbit lymphocyte proliferation | This compound has a higher IC50 (is less potent) than Cyclosporin A. | nih.gov |

| In Vitro | Binding to peripheral blood mononuclear cells | This compound has a lower binding affinity than Cyclosporin A. | nih.gov |

| In Vivo | Rabbit cardiac allograft | Cyclosporin A prolonged graft survival more effectively than this compound. | |

| In Vivo | Rat heart allograft | Equally effective at 10 mg/kg/day; this compound less effective at 5 mg/kg/day. | nih.gov |

| In Vivo | Rat heart allograft with/without azathioprine | No significant difference in immunosuppression. | nih.gov |

Comparative Toxicity Profile

A primary focus of this compound research has been its potential for reduced nephrotoxicity compared to Cyclosporin A. Several animal studies have supported this hypothesis. In a rabbit cardiac transplant model, Cyclosporin A-treated animals showed significantly more tubule atrophy and interstitial fibrosis in their native kidneys compared to those treated with this compound. Similarly, a study in rats demonstrated that this compound was substantially less nephrotoxic, both morphologically and functionally, at both low and high doses. nih.gov

However, the potential for reduced nephrotoxicity has not been consistently observed, and some studies have raised concerns about other toxicities. For instance, some reports have suggested that this compound may be more hepatotoxic (damaging to the liver) than Cyclosporin A. A comparative study in BALB/c mice also investigated the effects of both drugs on various organs. nih.gov

| Toxicity Type | Animal Model | Finding | Reference |

|---|---|---|---|

| Nephrotoxicity | Rabbit | This compound was less nephrotoxic (less tubule atrophy and interstitial fibrosis). | |

| Nephrotoxicity | Rat | This compound was substantially less nephrotoxic morphologically and functionally. | nih.gov |

| Hepatotoxicity | Not specified | Some reports suggest this compound may be more hepatotoxic. |

This compound Metabolites

Molecular and Cellular Mechanisms of Action

Immunophilin Binding and Complex Formation

The initial and critical step in the mechanism of action of Cyclosporin (B1163) G is its entry into the cell and subsequent binding to a family of intracellular proteins known as immunophilins, with cyclophilins being its principal target. biosynth.combionity.com

Cyclosporin G's immunosuppressive activity is initiated by its binding to cytosolic cyclophilin proteins within T-lymphocytes. biosynth.com Research comparing the binding affinities of CsG and CsA has shown that both compounds interact with cyclophilin with nearly equal efficacy. oup.com One study quantified the 50% bound values for CsG and CsA to cyclophilin as 210 nmol/L and 200 nmol/L, respectively, indicating a very similar high-affinity interaction. oup.com This binding is a prerequisite for the drug's downstream effects. google.com While many cyclosporin analogs exist, a strong affinity for cyclophilin is a common characteristic among those that exhibit immunosuppressive properties. google.com

| Compound | 50% Bound Value (nmol/L) |

|---|---|

| This compound | 210 |

| Cyclosporin A | 200 |

Upon binding to cyclophilin, this compound forms a heterodimeric complex. bionity.comnih.gov This CsG-cyclophilin complex acquires a new biological activity: the ability to bind to and inhibit calcineurin, a calcium- and calmodulin-dependent serine/threonine phosphatase. biosynth.comclinexprheumatol.orggoogle.com Calcineurin is a pivotal enzyme in the T-cell activation signal transduction pathway. nih.govgoogle.com By inhibiting the phosphatase activity of calcineurin, the CsG-cyclophilin complex effectively blocks the transmission of signals originating from the T-cell receptor. biosynth.comgoogle.com This inhibitory action is the cornerstone of the immunosuppressive effect shared by both this compound and Cyclosporin A. bionity.comnih.gov

Beyond its primary interaction with cyclophilins, this compound has been shown to bind to other intracellular proteins. A notable study investigated the binding of CsG and its metabolites to a 50-kDa binding protein (50-kDa BP) in addition to cyclophilin. The research found that both CsG and CsA bound to this 50-kDa protein, and the protein did not distinguish between the two parent compounds. oup.com Interestingly, while none of the seven tested metabolites of CsG showed appreciable binding to cyclophilin, three of them demonstrated binding to the 50-kDa BP, which correlated with their in vitro immunosuppressive potency. oup.com

| Compound | Binds to Cyclophilin | Binds to 50-kDa BP |

|---|---|---|

| This compound (Parent) | Yes | Yes |

| Metabolites (7 tested) | No | Some (3 of 7) |

Downstream Signaling Pathway Modulation

The inhibition of calcineurin by the this compound-cyclophilin complex sets off a cascade of downstream effects, fundamentally altering the genetic transcription program that governs T-cell activation and proliferation.

Under normal conditions, calcineurin is responsible for dephosphorylating the nuclear factor of activated T-cells (NF-AT), a key transcription factor. biosynth.comnih.govclinexprheumatol.org This dephosphorylation is a critical step that allows NF-AT to translocate from the cytoplasm into the nucleus. biosynth.comgoogleapis.com The this compound-cyclophilin complex, by inhibiting calcineurin, prevents this essential dephosphorylation of NF-AT. biosynth.comclinexprheumatol.org Consequently, NF-AT remains in its phosphorylated state in the cytoplasm and is unable to move into the nucleus to perform its function as a transcriptional activator. biosynth.comnih.govgoogleapis.com

The failure of NF-AT to translocate to the nucleus directly results in the suppression of T-cell dependent immune responses. clinexprheumatol.org Once in the nucleus, NF-AT would typically bind to the promoter regions of genes encoding various cytokines, most notably Interleukin-2 (B1167480) (IL-2). bionity.comgoogle.comnih.gov The inhibition of NF-AT translocation by this compound leads to a significant reduction in the transcription of the IL-2 gene and other critical cytokines such as IL-3, IL-4, interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α). biosynth.comclinexprheumatol.orgnih.gov These lymphokines are essential for the proliferation and differentiation of effector T-cells; by blocking their production, this compound effectively halts the progression of the immune response. bionity.comresearchgate.net

Modulation of Mitochondrial Permeability Transition Pore

The mitochondrial permeability transition pore (MPTP) is a key regulator of cell death. Its opening, often induced by cellular stress, can lead to apoptosis. Cyclosporin A is a known inhibitor of MPTP opening through its interaction with cyclophilin D, a component of the pore complex. nih.govmdpi.comnih.gov This action is distinct from its immunosuppressive effects via calcineurin inhibition. While direct studies on this compound's interaction with the MPTP are scarce, some research on various cyclosporin analogues suggests that the ability to inhibit the pore is a shared characteristic, though potency can vary. acs.org This suggests this compound likely has an inhibitory effect on the MPTP, contributing to cytoprotection under stress conditions.

Cell-Specific Molecular Responses

Impact on T-Lymphocyte Activation and Proliferation

The primary and most studied effect of this compound is the inhibition of T-lymphocyte activation and proliferation. nih.gov Both CsG and CsA inhibit the antigen-driven production of IL-2 and subsequent T-cell proliferation in a dose-dependent manner. nih.gov However, comparative studies have consistently demonstrated that this compound is less potent than Cyclosporin A. nih.govnih.gov

One study found that the concentration of this compound required to achieve 50% inhibition (IC50) of lymphocyte proliferation was up to three times greater than that of Cyclosporin A. nih.gov Another detailed analysis on a T-helper lymphocyte line showed Cyclosporin A to be 8 to 10 times more potent than this compound at inhibiting antigen-driven proliferation and IL-2 production. nih.gov This difference in potency is also reflected in binding affinity, with research suggesting that this compound does not bind as effectively to peripheral blood mononuclear cells as Cyclosporin A. nih.gov

| Parameter | Cyclosporin A | This compound | Reference |

| Potency (vs. CsA) | Baseline | 8-10x less potent | nih.gov |

| IC50 (MLC) | 19 +/- 4 µg/L | 60 +/- 7 µg/L | nih.gov |

| Binding Affinity | Higher | Lower | nih.gov |

Table 1: Comparative data on the immunosuppressive effects of Cyclosporin A and this compound on T-lymphocytes. IC50 refers to the 50% inhibitory concentration in a mixed lymphocyte culture (MLC).

Effects on Regulatory T-Cell Subsets

Regulatory T-cells (Tregs) are crucial for maintaining immune tolerance. The effect of cyclosporins on this cell subset is complex. Studies primarily focused on Cyclosporin A show that it can have an inhibitory effect on CD4+CD25+ Tregs. nih.govnih.gov By impairing the function of these regulatory cells, cyclosporins might, under certain conditions, interfere with the induction of immune tolerance. nih.gov Given this compound's similar but less potent immunosuppressive profile, it would be expected to have a qualitatively similar but quantitatively reduced impact on Treg subsets compared to Cyclosporin A. Specific studies on this compound's interaction with different Treg populations (e.g., resting vs. activated Tregs) are not available in the reviewed literature.

Direct Interactions with Non-Immune Cell Types (e.g., Keratinocytes, Fibroblasts)

Beyond the immune system, cyclosporins interact with various other cell types, contributing to some of their therapeutic effects and side effects.

Keratinocytes: Cyclosporin A has been shown to inhibit the growth of human keratinocytes and modulate their production of cytokines. nih.gov It can also protect keratinocytes from cell death by inhibiting the mitochondrial permeability transition pore (MPTP), which may allow cells with genetic damage to survive. nih.gov There is no specific research available on the direct interaction of this compound with keratinocytes.

Fibroblasts: Cyclosporin A can stimulate the proliferation of human gingival fibroblasts, an effect mediated through the induction of transforming growth factor-beta 1 (TGF-β1). nih.gov This mechanism is linked to the side effect of gingival overgrowth. mdpi.com Studies on the effect of this compound on fibroblasts have not been reported in the available literature. However, a comparative study on rat mesangial cells (a specialized fibroblast-like cell in the kidney) found that both CsA and CsG caused cellular contraction, but CsA was more potent. nih.gov This indicates that this compound's effects on non-immune cell types are also generally less pronounced than those of Cyclosporin A.

| Cell Type | Observed Effect of Cyclosporin A | Comparative Data for this compound | Reference |

| Mesangial Cells | Induces cellular contraction | Less potent than CsA | nih.gov |

| Keratinocytes | Inhibits growth, modulates cytokines, inhibits MPTP | Data not available | nih.govnih.gov |

| Fibroblasts | Stimulates proliferation via TGF-β1 | Data not available | nih.gov |

Table 2: Summary of Cyclosporin interactions with non-immune cell types.

Structure Activity Relationships Sar and Analog Development

Structural Basis of Immunosuppressive Activity

The immunosuppressive effect of cyclosporins is mediated through a complex formation with an intracellular receptor, cyclophilin (CyP), followed by the inhibition of the protein phosphatase calcineurin. nih.govbiosynth.com This action ultimately suppresses T-cell activation. nih.govbiosynth.com The efficacy of this process is highly dependent on the specific structural and conformational features of the cyclosporin (B1163) molecule.

The substitution at position 2 directly influences the local chemical environment, affecting the backbone conformation around neighboring residues 1 and 3, and even more distant residues such as Valine-5 and D-Alanine-8. asm.org The core "binding domain" for cyclophilin in Cyclosporin A involves residues 1, 2, 3, and 11. capes.gov.br The modification at position 2 in CsG thus directly alters this critical interaction surface.

Beyond residue 2, other amino acid positions are vital for maintaining the immunosuppressive function.

Residue 1 (MeBmt): The unique, unsaturated amino acid (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (MeBmt) is considered essential for activity. capes.gov.br Its side chain is a primary site for metabolism through oxidation, indicating its exposed nature and importance in molecular interactions. nih.gov

Residues 4, 6, and 9: Structural modifications and metabolic studies highlight the importance of residues at positions 4 (N-methyl-L-leucine), 6 (L-alanine), and 9 (N-methyl-L-leucine). nih.govnih.gov Modifications at positions 4-6 have been shown to influence activity, sometimes without significantly altering cyclophilin binding, suggesting a role in the subsequent interaction with calcineurin. nih.gov Position 9 is also a major site of hydroxylation, a key metabolic pathway for CsG. nih.gov

N-methylated Residues: Like CsA, CsG features seven N-methylated amino acids, which are critical for its biological function. nih.gov These modifications increase hydrophobicity and limit the number of intramolecular hydrogen bonds, contributing to the molecule's ability to adopt different conformations in aqueous and lipid environments—a key property for membrane permeability. rsc.org

| Position | Amino Acid in Cyclosporin G | Role in Activity | Reference |

|---|---|---|---|

| 1 | MeBmt | Essential for cyclophilin binding; site of metabolic oxidation. | capes.gov.brnih.gov |

| 2 | L-Norvaline (Nva) | Key substitution from CsA (Abu); defines CsG and alters conformation and activity. | researchgate.netnih.gov |

| 3 | Sarcosine (B1681465) (Sar) | Part of the cyclophilin binding domain. | capes.gov.br |

| 4 | MeLeu | Influences activity; site of metabolic modification. | nih.govnih.gov |

| 5 | Valine | Conformationally affected by the Nva-2 substitution. | asm.org |

| 8 | D-Alanine | Crucial for overall peptide fold; can be substituted to create new analogs. | nih.gov |

| 9 | MeLeu | Major site of metabolic hydroxylation. | nih.gov |

| 11 | MeVal | Part of the cyclophilin binding domain; involved in a key cis-peptide bond. | nih.govcapes.gov.br |

The biological activity of cyclosporins is not merely a function of their amino acid sequence but is critically dependent on their three-dimensional conformation. The substitution of Abu with Nva at position 2 causes a dramatic and unpredictable change in the global structure of this compound compared to Cyclosporin A. researchgate.netnih.gov

X-ray crystallography studies have revealed that while CsA adopts a relatively open structure featuring a β-sheet, CsG folds into a completely novel "cloverleaf" motif that lacks any regular, hydrogen-bonded secondary structure. researchgate.netnih.gov This highlights the exquisite sensitivity of the peptide backbone's conformation to minor changes in side-chain composition.

Furthermore, cyclosporins are known to be "molecular chameleons," adopting different conformations depending on the polarity of their environment. thieme-connect.comresearchgate.net In aqueous solutions, they expose their polar groups, while in the nonpolar environment of a cell membrane, they fold to form intramolecular hydrogen bonds, effectively hiding their polar groups to facilitate passage across the lipid bilayer. rsc.org This conformational flexibility is considered a prerequisite for membrane permeability and, consequently, for biological activity. thieme-connect.com The distinct folding pattern of CsG suggests that its specific conformational dynamics and membrane transit properties may differ from those of CsA.

Design and Synthesis of this compound Analogs

The development of this compound itself was an exercise in analog design, aiming to retain the therapeutic efficacy of CsA while improving its safety profile. google.com The strategies used to produce CsG and the methodologies being developed for other cyclosporin derivatives provide a blueprint for creating novel CsG analogs.

While total chemical synthesis is possible, the most efficient method for producing this compound is not through the direct chemical modification of the CsA molecule. Instead, it is primarily generated using biosynthetic approaches that leverage the enzymatic machinery of the producing fungus, Tolypocladium inflatum. nih.govwikipedia.org

The key strategy is precursor-directed biosynthesis . nih.govrsc.org The cyclosporin synthetase, a large non-ribosomal peptide synthetase (NRPS), exhibits a degree of substrate promiscuity. asm.orgresearchgate.net By supplementing the fungal culture medium with L-norvaline, this amino acid is used as a precursor by the synthetase and incorporated at position 2 in place of the usual L-α-aminobutyric acid, leading to the production of this compound. nih.govresearchgate.net

A related in vitro approach involves using an isolated enzyme fraction from the fungus. nih.gov In this cell-free system, replacement of L-α-aminobutyric acid with L-norvaline in the reaction mixture also yields this compound, confirming the biosynthetic pathway. nih.govresearchgate.net Total synthesis, while more complex, offers complete control and allows for the substitution of L-norvaline at position 2 during the stepwise chemical assembly of the peptide chain. google.com

| Strategy | Description | Reference |

|---|---|---|

| Precursor-Directed Biosynthesis | Feeding L-norvaline to the Tolypocladium inflatum culture, which incorporates it at position 2 to produce CsG. | nih.govrsc.org |

| Enzymatic Synthesis (In Vitro) | Using a cell-free enzyme system from the fungus and providing L-norvaline as the substrate for position 2. | nih.govresearchgate.net |

| Total Chemical Synthesis | Stepwise chemical construction of the undecapeptide using L-norvaline as the building block for position 2, followed by macrocyclization. | google.com |

The creation of novel derivatives of this compound follows the same principles established for the extensive work on Cyclosporin A analogs. These methodologies include extending precursor-directed biosynthesis, semi-synthetic modifications, and total synthesis.

Precursor-directed biosynthesis can be used to create new CsG derivatives by feeding the fungus a combination of unnatural amino acids. For example, alongside L-norvaline for position 2, one could introduce D-serine to replace D-alanine at position 8, which has been shown to produce the active analog [D-Ser⁸]this compound. nih.gov

Semi-synthesis involves the chemical modification of the isolated this compound molecule. This approach is particularly useful for modifying reactive sites, such as the hydroxyl group or the double bond on the MeBmt-1 side chain. sci-hub.st Techniques like olefin metathesis have been successfully applied to the MeBmt side chain of CsA to create novel analogs, and this chemistry is directly applicable to CsG. researchgate.netresearchgate.net

Many of the amino acids in this compound are chiral, and the stereochemistry is critical for the molecule's conformation and activity. Therefore, synthetic modifications, particularly those involving the creation of new stereocenters, must be highly controlled. Advanced stereoselective synthetic methods developed for CsA analogs are directly relevant for the synthesis of CsG derivatives.

For modifications to the MeBmt side chain, for instance, stereoselective pathways are essential. The synthesis of Voclosporin (ISA247), a CsA analog, involves the highly stereoselective creation of an (E)-diene on the MeBmt side chain. thieme-connect.comthieme-connect.com This has been achieved using organometallic chemistry, including reactions involving organozirconium reagents, which provide high selectivity for the desired E-isomer. thieme-connect.comresearchgate.netthieme-connect.com Other stereoselective methods used in the synthesis of cyclosporin analogs include the Wittig reaction and aldol (B89426) reactions using boron-based reagents, where the specific reaction conditions and reagents dictate the stereochemical outcome. google.comgoogle.com These stereoselective strategies would be the methods of choice for synthesizing complex and chirally pure derivatives of this compound.

Synthetic Methodologies for Novel this compound Derivatives

N-Methylated Peptide Synthesis Approaches

The synthesis of cyclosporins, including this compound, presents considerable challenges due to the presence of multiple N-methylated amino acid residues. nih.govcapes.gov.br The N-methyl groups on the amide nitrogen atoms significantly reduce their nucleophilicity, making the formation of peptide bonds difficult with standard coupling reagents. researchgate.net Consequently, specialized synthetic strategies are required to overcome these hurdles and achieve the total synthesis of these complex cyclic peptides.

Several innovative approaches have been developed to facilitate the creation of N-methylated peptide bonds:

Isonitrile Coupling Reactions: One effective method involves the use of isonitriles to mediate the formation of the tertiary amide bonds characteristic of cyclosporins. This approach has been successfully applied to the total synthesis of Cyclosporin A, demonstrating the utility of microwave-mediated carboxylic acid-isonitrile couplings and thioacid-isonitrile couplings. nih.govresearchgate.net

Solid-Phase Peptide Synthesis (SPPS): While challenging, SPPS has been adapted for cyclosporin synthesis. One method employs triphosgene (B27547) as a condensation reagent, which converts the carboxylic group of an amino acid into a highly reactive acid chloride at room temperature. google.com This activation allows the N-methylated amino group to form an amide bond under mild conditions, enabling the sequential assembly of the peptide on a solid support. google.com

Optimized N-Methylation Procedures: For modifications on a solid support, a three-step procedure consisting of sulfonylation, methylation, and desulfonylation is often used. acs.org Recent advancements have focused on optimizing this process, reducing the total time required from several hours to under 40 minutes through the use of microwave or ultrasonic assistance. acs.org

These synthetic advancements are not only crucial for producing cyclosporins but also provide the necessary tools for creating a wide array of analogs to investigate structure-activity relationships. capes.gov.br

Functional Diversification of Cyclosporin Analogs

The modification of the cyclosporin scaffold has led to the development of numerous analogs with diverse functional profiles, extending their therapeutic potential beyond immunosuppression.

Development of Non-Immunosuppressive Analogs

A significant area of research has focused on creating cyclosporin analogs that lack the immunosuppressive activity of the parent compounds. nih.gov The primary immunosuppressive action of cyclosporins results from the formation of a complex between the cyclosporin and cyclophilin (Cyp), which then binds to and inhibits the phosphatase calcineurin (Cn). csic.esnih.gov This inhibition is crucial for blocking T-cell activation. nih.gov

Non-immunosuppressive analogs are designed to retain high affinity for cyclophilins but are structurally modified to prevent the resulting complex from binding to calcineurin. csic.esacs.org This strategy uncouples cyclophilin binding from calcineurin inhibition, thereby eliminating the immunosuppressive effect while potentially retaining other biological activities, such as antiviral or antiparasitic effects. csic.esnih.gov

Key research findings in this area include:

Analogs with bulky substitutions at specific positions, such as the P3 residue, have been shown to retain cyclophilin affinity but are not immunosuppressive. acs.org

The development of analogs like valspodar (B1684362) (PSC-833) and NIM811, which exhibit potent activity as multidrug-resistance (MDR) modifiers or have antiviral properties without causing immunosuppression. acs.orgresearchgate.net

These non-immunosuppressive analogs are valuable for treating conditions like viral infections (e.g., Hepatitis C) or overcoming cancer cell resistance to chemotherapy, where immunosuppression would be an undesirable side effect. acs.orgasm.org

Table 1: Examples of Non-Immunosuppressive Cyclosporin Analogs

| Analog | Key Modification(s) | Primary Activity | Immunosuppressive? |

| Alisporivir (Debio-025) | Modification at the three sarcosine and four methyl leucine (B10760876) residues. asm.org | Potent anti-Hepatitis C Virus (HCV) activity. acs.orgasm.org | No. asm.org |

| NIM811 | N-methylisoleucine replaces N-methylleucine at position 4. csic.es | Retains cyclophilin inhibition; anti-HCV activity. csic.esasm.org | Significantly reduced. csic.es |

| Valspodar (PSC-833) | [3′-oxo-4-butenyl-4-methyl-Thr1][Val2]cyclosporine. acs.org | Potent P-glycoprotein (MDR1) inhibitor. acs.orgresearchgate.net | No. acs.org |

| SCY-635 | 3,4-disubstituted CsA analog. asm.org | Potent anti-HCV activity; inhibits cyclophilin A. asm.org | No. asm.org |

Analogs with Altered Target Selectivity or Membrane Permeability

The functional diversification of cyclosporins also extends to creating analogs with altered target selectivity and modified membrane permeability, properties that are critical for their pharmacological profiles.

Altered Target Selectivity: Research has shown that structural modifications can shift the primary biological target of cyclosporin analogs. While Cyclosporin A and G primarily target cyclophilins to exert their effects, some of the most potent non-immunosuppressive analogs are powerful modifiers of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (also known as multidrug resistance protein 1 or MDR1). acs.orgnih.gov

For instance, the analogs SDZ PSC-833 and SDZ 033-243 were found to be potent inhibitors of the parasite Cryptosporidium parvum. nih.govasm.org Their efficacy is attributed to their strong interaction with P-glycoprotein transporters rather than high-affinity binding to cyclophilin, demonstrating a clear shift in target preference. nih.gov This makes them effective chemosensitizing agents capable of reversing multidrug resistance in cancer cells. researchgate.net

Altered Membrane Permeability: The ability of cyclosporins to cross cell membranes is fundamental to their oral bioavailability and biological activity. acs.org This permeability is highly dependent on a molecule's ability to balance lipophilicity and polarity, often through solvent-dependent conformational changes. acs.orgucl.ac.be Key factors influencing permeability include:

N-Methylation: The presence of seven N-methylated amide bonds in Cyclosporin A is critical for its membrane permeability. nih.govresearchgate.net These groups increase lipophilicity and can help shield polar parts of the molecule. acs.orgnih.gov

Intramolecular Hydrogen Bonding: In nonpolar environments like a cell membrane, cyclosporins adopt a conformation where remaining amide protons form internal hydrogen bonds, effectively creating a less polar surface that can more easily traverse the lipid bilayer. acs.orgresearchgate.net

Conformational Flexibility: Analogs with different side chains can exhibit altered conformational ensembles, leading to significant changes in permeability. For example, the removal of a single methyl group can increase polarity and, in some cases, decrease permeability. acs.org However, the relationship is complex, as some analogs with increased polarity may still be permeable due to favorable conformational effects. acs.org The stereochemistry of amino acid residues, such as the D-N-methylvaline in Cyclosporin H, can also induce major structural transformations that alter permeability. scirp.org

Table 2: Summary of Factors Affecting Analog Selectivity and Permeability

| Property | Influencing Factors | Example Analog(s) | Outcome |

| Target Selectivity | Structural modifications shifting binding preference from cyclophilin to other proteins. | SDZ PSC-833, SDZ 033-243. nih.gov | Potent inhibition of P-glycoprotein (MDR) transporters. nih.gov |

| Membrane Permeability | High degree of N-methylation. nih.govresearchgate.net | Cyclosporin A. researchgate.net | Enhanced lipophilicity and passive diffusion across membranes. acs.org |

| Membrane Permeability | Formation of intramolecular hydrogen bonds. acs.org | Cyclosporin A. acs.org | Shielding of polar groups in nonpolar environments. researchgate.net |

| Membrane Permeability | Amino acid side-chain and stereochemistry. acs.orgscirp.org | Cyclosporin H. scirp.org | Altered molecular conformation leading to different permeability profiles compared to Cyclosporin A. scirp.org |

Pharmacological Research Aspects

Comparative Pharmacological Profiles of Cyclosporin (B1163) G

Comparative Immunosuppressive Potency in Preclinical Models

Preclinical studies have investigated the immunosuppressive capabilities of Cyclosporin G in comparison to Cyclosporin A. In vitro assays evaluating lymphocyte proliferation demonstrate that CsG is generally less potent than CsA. For instance, in human and rabbit mixed lymphocyte cultures (MLCs), the 50% inhibitory concentration (IC50) for CsG was found to be up to three times greater than that of CsA for mitogen and alloantigen-induced lymphocyte proliferation nih.gov. Studies in rabbit models using skin allografts also indicated that CsA was more efficacious in prolonging graft survival than CsG, even at higher doses nih.gov. Similarly, in a rat renal allograft model, CsG showed comparable immunosuppression to CsA at a dose of 10 mg/kg/day, but exhibited a higher rejection rate at 7.5 mg/kg/day nih.gov. However, some animal studies have suggested that CsG may possess comparable immunosuppressive activity to CsA while potentially exhibiting reduced nephrotoxicity acs.orgfrontierspartnerships.org.

Table 1: Comparative Immunosuppressive Potency in Preclinical Models

| Study Model | Metric | Cyclosporin A (CsA) Value | This compound (CsG) Value | Comparison | Reference |

| Human/Rabbit MLC (in vitro) | IC50 for lymphocyte proliferation (µg/L) | 19 ± 4 | 60 ± 7 | CsG IC50 is up to 3 times greater than CsA nih.gov | nih.gov |

| Rabbit Skin Allograft (in vivo) | Mean Survival Time (MST, days) at 10 mg/kg/day | > 20.5 | N/A | N/A | nih.gov |

| Rabbit Skin Allograft (in vivo) | Mean Survival Time (MST, days) at 15 mg/kg/day | N/A | 15.0 | CsA (10 mg/kg/day) was more efficacious than CsG (15 mg/kg/day) nih.gov | nih.gov |

| Rat Renal Allograft Model (in vivo) | Rejection rate at 7.5 mg/kg/day | N/A | Higher than controls | CsG-treated rats had a higher rejection rate than controls at this dose nih.gov | nih.gov |

| Rat Renal Allograft Model (in vivo) | Efficacy at 10 mg/kg/day | Equivalent to CsG | Equivalent to CsA | Both drugs were equally effective in preventing rejection at this dose nih.gov | nih.gov |

Comparative Receptor Binding Affinities

Table 2: Comparative Receptor Binding Affinities

| Target Protein | Assay Type | Cyclosporin A (CsA) Value | This compound (CsG) Value | Comparison | Reference |

| PBMC | 3H-CsA Displacement (DC50) | 1.44 ± 2.49 x 10⁻⁷ M | 3.9 ± 5.4 x 10⁻⁷ M | CsG DC50 is up to 3 times greater than CsA, suggesting lower binding affinity to PBMCs nih.gov | nih.gov |

| Cyclophilin | Binding Assay (50% bound) | 200 nmol/L | 210 nmol/L | Comparable binding to cyclophilin oup.com | oup.com |

| 50-kDa Binding Protein | Binding Assay (50% bound) | Comparable to CsG | Comparable to CsA | Comparable binding to the 50-kDa BP oup.com | oup.com |

| Cyclophilin | Binding Assay (Metabolites) | N/A (Parent compound comparison) | No appreciable binding in tested concentration range | Some CsG metabolites did not appreciably bind to cyclophilin, unlike the parent compound oup.comoup.comnih.gov | oup.comoup.comnih.gov |

| Cyclophilin | Binding Affinity (Metabolites) | N/A (Parent compound comparison) | Comparable binding ratios for 50-kDa BP | Three of seven CsG metabolites had comparable binding and potency ratios for the 50-kDa BP oup.comoup.comnih.gov | oup.comoup.comnih.gov |

Biotransformation and Metabolic Pathways

Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in this compound Metabolism

This compound, much like Cyclosporin A, undergoes oxidative metabolism primarily mediated by cytochrome P450 (CYP) enzymes in the liver and intestine. Research has identified CYP3A4 as the major enzyme responsible for the oxidative metabolism of this compound in human liver microsomes nih.gov. Studies showed a significant correlation between this compound oxidase activity and the levels of CYP3A4, with specific CYP3A4 inhibitors (troleandomycin, ketoconazole) and antibodies substantially inhibiting this activity nih.gov. Furthermore, experiments with cDNA-expressed CYPs indicated that only CYP3A4 could generate detectable metabolites of CsG, with a turnover number comparable to that observed in liver microsomes nih.gov. Pretreatment of human hepatocytes with CYP3A4 inducers like rifampicin (B610482) and phenobarbital (B1680315) also significantly increased CsG oxidase activity nih.gov. These findings strongly implicate CYP3A4 as the principal enzyme involved in the metabolic clearance of this compound.

Identification and Characterization of this compound Metabolites

The metabolism of cyclosporins involves various biotransformation pathways, including hydroxylation and N-demethylation. While Cyclosporin A is known to produce approximately 25 different metabolites, with AM1 being a major active metabolite, specific characterization of this compound metabolites is less extensively documented in the provided literature. However, research on microbial biotransformation of Cyclosporin A analogues, including CsG, has shown that they can be converted to hydroxylated derivatives, mirroring some aspects of human metabolic pathways jst.go.jpnih.gov. Studies have also explored the binding characteristics of purified CsG metabolites to cyclophilin and a 50-kDa binding protein, suggesting that these metabolites may exhibit altered binding affinities compared to the parent compound oup.comoup.comnih.gov.

Influence of Genetic Polymorphisms on Metabolic Activity

Genetic polymorphisms in drug-metabolizing enzymes, particularly CYP3A4, are known to contribute significantly to inter-individual variability in the pharmacokinetics of CYP3A4 substrates, including Cyclosporin A tandfonline.comaafp.orgtandfonline.com. While direct studies on the impact of specific CYP3A4 polymorphisms on this compound metabolism are limited in the provided sources, the shared metabolic pathway via CYP3A4 suggests a potential influence. Polymorphisms such as CYP3A4*18B have been associated with altered CsA pharmacokinetics, leading to differences in peak concentrations and clearance rates tandfonline.comtandfonline.come-century.us. Given that CsG is also metabolized by CYP3A4 nih.gov, it is plausible that similar genetic variations could affect its metabolic disposition and, consequently, its therapeutic efficacy and toxicity profile, although this requires further specific investigation for CsG.

Preclinical Research Models and Methodologies

In Vitro Cellular Models

In vitro cellular models provide a controlled environment to dissect the direct effects of Cyclosporin (B1163) G on various cell types and molecular targets. These models are essential for characterizing its immunomodulatory potential and understanding its mechanism of action at a cellular level.

Lymphocyte Culture Systems for Immunomodulation Studies

Lymphocyte proliferation assays and cytokine production studies are fundamental in evaluating the immunosuppressive capacity of compounds. Mixed lymphocyte cultures (MLCs) and mitogen-stimulated lymphocyte cultures are commonly employed to assess the impact of cyclosporins on T-cell activation and function.

Research comparing Cyclosporin A (CsA) and Cyclosporin G (CsG) has revealed differences in their potency for inhibiting lymphocyte proliferation. In one study, the 50% inhibitory concentration (IC50) for CsG was found to be up to three times greater than that of CsA for both mitogen and alloantigen-induced lymphocyte proliferation. Specifically, the IC50 for CsA in a primary MLC was 19 ± 4 µg/L, while for CsG it was 60 ± 7 µg/L (p < 0.01) nih.gov.

Furthermore, studies have investigated the effect of CsG on cytokine production. This compound demonstrated dose-dependent inhibition of interferon-gamma (IFN-γ) and lymphotoxin (LT)/tumor necrosis factor (TNF) activity in peripheral blood mononuclear cells. The IC50 values for CsA were 8.0 ng/ml for IFN-γ and 9.5 ng/ml for LT/TNF, whereas for CsG, they were 13.0 ng/ml for both IFN-γ and LT/TNF. These findings suggest that CsG possesses immunosuppressive activity similar to CsA, albeit with potentially reduced potency in some assays nih.gov.

| Assay Type | Compound | IC50 Value (approx.) | Units | Reference |

| Lymphocyte Proliferation | Cyclosporin A | 19 | µg/L | nih.gov |

| Lymphocyte Proliferation | This compound | 60 | µg/L | nih.gov |

| IFN-γ Production | Cyclosporin A | 8.0 | ng/ml | nih.gov |

| IFN-γ Production | This compound | 13.0 | ng/ml | nih.gov |

| LT/TNF Production | Cyclosporin A | 9.5 | ng/ml | nih.gov |

| LT/TNF Production | This compound | 13.0 | ng/ml | nih.gov |

Epithelial and Other Somatic Cell Lines for Direct Cellular Effects

The effects of this compound on non-lymphoid somatic cells, such as epithelial cells, have also been explored. These studies aim to determine if CsG exhibits direct cellular toxicity or antiproliferative effects independent of its immunomodulatory actions.

This compound has been shown to inhibit the proliferation of the A431 epidermoid carcinoma cell line in a dose- and time-dependent manner, with effects comparable to Cyclosporin A nih.gov. In these experiments, incubation with higher concentrations of CsG (7.5 and 10 µg/ml) for 72 and 96 hours resulted in a striking inhibition of growth rate nih.gov.

In contrast, studies on corneal epithelial cells have indicated a relative resistance to the immunomodulatory effects of cyclosporins. For instance, Cyclosporin A caused minimal or no inhibition of corneal epithelial cell proliferation at concentrations up to 500 ng/ml, with significant inhibition only observed at 5000 ng/ml nih.govtandfonline.com. Similarly, other studies on human corneal epithelial cells found that CsA did not exhibit a concentration- or exposure time-dependent inhibition of proliferation, although higher concentrations could increase certain cellular markers koreamed.org.

Enzyme Inhibition Assays

The primary mechanism of action for cyclosporins, including CsA, involves the inhibition of calcineurin, a calcium/calmodulin-dependent serine/threonine protein phosphatase (also known as PP2B) wikipedia.orgnih.govnih.govpnas.orgscbt.comresearchgate.net. This inhibition is mediated by the formation of a complex between the cyclosporin, its intracellular receptor cyclophilin, and calcineurin itself wikipedia.orgnih.govscbt.comresearchgate.net. The inhibition of calcineurin prevents the dephosphorylation of the transcription factor NF-AT, thereby blocking the transcription of key cytokines like IL-2, which are critical for T-cell activation and proliferation wikipedia.orgnih.govpnas.org.

While specific enzyme inhibition data for this compound is not extensively detailed in the provided snippets, its comparable immunosuppressive profile in lymphocyte proliferation and cytokine production assays nih.govnih.gov suggests a similar mechanism of action, likely involving calcineurin inhibition. Cyclosporin A inhibits calcineurin with an IC50 of approximately 5 nM tocris.comrndsystems.com.

Binding Assays

Binding assays are used to quantify the affinity of cyclosporins for their intracellular receptors, primarily cyclophilins, which is a critical step in their mechanism of action.

In Vivo Animal Models

Autoimmune Disease Models

Preclinical studies have investigated the efficacy of cyclosporine compounds in various autoimmune disease models. Cyclosporine A, for instance, has demonstrated effectiveness in preventing spontaneous or autoantigen-induced autoimmune diseases in animals nih.gov. Models such as experimental allergic encephalomyelitis (EAE), a model for multiple sclerosis, and spontaneous diabetes in BB rats have been studied, showing that cyclosporine can prevent or attenuate the disease course nih.govnih.govcambridge.orgoup.com. In the context of lupus nephritis, a model of membranous lupus nephropathy, cyclosporine (CsA) has shown promise by reducing proteinuria and stabilizing kidney function when used in conjunction with corticosteroids karger.commdpi.compsu.edu. Furthermore, CsA has been investigated in models of rheumatoid arthritis, where it demonstrated anti-inflammatory properties by inhibiting endothelial cell migration and angiogenesis clinexprheumatol.org. Although specific studies detailing this compound's efficacy in these models are less prevalent in the search results compared to CsA, the established efficacy of cyclosporine compounds in these models provides a foundation for understanding CsG's potential. For example, this compound (CsG) has shown promise in animal models, maintaining the immunosuppressive activity of CsA while potentially reducing associated nephrotoxicity acs.org.

Studies in Infectious Disease Models (e.g., Parasitic, Viral)

Cyclosporine compounds, including CsA, have exhibited antiparasitic activity against various pathogens. CsA has demonstrated leishmanicidal effects on Leishmania tropica and Leishmania major models, and it significantly inhibits parasite growth in malarial mouse models nih.govacs.org. Research has also indicated that CsA can inhibit the growth of Toxoplasma gondii, a human pathogen acs.org. In Leishmania donovani infections, CsA treatment has shown a dose-dependent inhibition of parasite growth, with IC50 values reported between 15 and 20 µM for promastigotes and 5 to 10 µM for axenic amastigotes nih.gov. However, the immunosuppressive action of CsA can also exacerbate experimental visceral leishmaniasis nih.gov.

In viral infections, CsA has shown broad-spectrum antiviral properties. It has been demonstrated to inhibit the replication of coronaviruses, including SARS-CoV and MERS-CoV, in vitro ersnet.orgnih.govasm.orgmdpi.com. Studies on SARS-CoV-2 have shown that CsA can reduce viral RNA and protein expression, decrease progeny virion release, and dampen virus-triggered cytokine production in human lung cells asm.org. CsA has also been found to inhibit rotavirus replication by restoring the interferon-beta signaling pathway plos.org. While specific studies focusing on this compound in infectious disease models were not explicitly detailed in the provided search results, the established antiviral and antiparasitic activities of cyclosporine compounds suggest potential areas for CsG research.

Investigation of Organ-Specific Molecular Interactions and Cellular Changes

Cyclosporine A's interaction with cellular mechanisms is well-documented. It binds to cyclophilin, inhibiting calcineurin, a key phosphatase involved in T-cell activation and cytokine production, such as interleukin-2 (B1167480) ersnet.orgstemcell.com. This mechanism is central to its immunosuppressive effects. In renal cells, CsA has been shown to affect tight junction proteins; for instance, it decreased the protein abundance of the sodium chloride cotransporter (NCC) and increased occludin and WNK4 protein levels in rat renal cortex karger.com. In the context of ocular autoimmune uveitis, topical CsA formulations have demonstrated efficacy in reducing immune cell infiltration in the vitreous and improving clinical scores in a mouse model arvojournals.org. Studies on CsA in the context of Graft-versus-Host Disease (GvHD) have shown that co-administration with regulatory T cells (Tregs) can enhance Treg accumulation at inflammatory sites like the lung and liver, while reducing the frequency of non-Treg lymphocytes frontiersin.org. This compound, as an analogue of CsA, is expected to share some of these molecular interaction pathways, potentially with modulated potency or specificity. For example, CsG has been investigated for maintaining immunosuppressive activity while reducing nephrotoxicity observed with CsA acs.org.

Advanced Analytical Techniques in this compound Research

Mass Spectrometry for Metabolite Characterization

Mass spectrometry (MS) is a critical tool for characterizing metabolites and understanding the absorption, distribution, metabolism, and excretion (ADME) of cyclosporine compounds researchgate.netresearchgate.net. Techniques like Desorption Electrospray Ionization (DESI) MS and Matrix-Assisted Laser Desorption/Ionization (MALDI) MS have been used to map the spatial distribution and metabolism of CsA in whole-body mouse sections and rat organs researchgate.net. These studies have identified CsA primarily in the pancreas and liver, with metabolites detected predominantly in the intestines researchgate.net. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is also employed for metabolite profiling in systems biology studies, aiding in the identification of endogenous metabolites that can modulate phenotype researchgate.netmdpi.com. For this compound, MS would be instrumental in identifying its specific metabolites, understanding its metabolic fate, and quantifying its levels in biological matrices during preclinical investigations.

Nuclear Magnetic Resonance (NMR) for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and conformation of complex molecules like cyclosporines mdpi.com. NMR provides detailed information about the three-dimensional structure, flexibility, and interactions of these cyclic peptides. While specific NMR studies on this compound were not detailed in the provided search results, NMR is a standard method for confirming the structure of synthesized analogues and for investigating their binding interactions with target proteins. For example, NMR has been used in conjunction with mass spectrometry for metabolite profiling, contributing to a comprehensive understanding of drug metabolism researchgate.net. The conformational details obtained through NMR are crucial for understanding how this compound interacts with its biological targets, such as cyclophilins, and for designing more effective analogues.

Immunoblotting for Protein Expression Studies

Immunoblotting, particularly Western blotting, is widely used to analyze protein expression levels and changes induced by drug treatments. Studies on Cyclosporin A have utilized immunoblotting to investigate its effects on cellular pathways. For instance, CsA treatment of gingival fibroblasts showed significant alterations in the protein expression of cell cycle regulators, including increased levels of CDC25A, CYCLIN E1, pCDK2, and pRB1, and decreased levels of P21, SMAD3, and SMAD4 plos.org. In the context of experimental autoimmune encephalomyelitis (EAE), immunoblotting has been used to assess changes in protein abundance related to tight junction proteins in renal cortex following CsA administration karger.com. Furthermore, immunoblot analysis has been employed to detect protein expression of cytokines like TNF-α and IL-6 in studies examining CsA's effects on renal pathology nih.gov. For this compound research, immunoblotting would be essential for quantifying the expression of target proteins, such as cyclophilins or downstream signaling molecules, to elucidate its mechanism of action and cellular effects in preclinical models.

Upon reviewing the available scientific literature, no studies were found that specifically detail gene expression analysis of the chemical compound This compound within preclinical research models. The extensive research available primarily focuses on Cyclosporin A (CsA) , detailing its effects on gene expression across various preclinical models and biological systems.

Given the strict requirement to focus solely on this compound and adhere to the provided outline, it is not possible to generate the requested content for section 5.3.4. Gene Expression Analysis. The search results did not yield any relevant information for this compound on this specific topic.

Research Directions and Emerging Concepts

Exploration of Non-Immunosuppressive Applications

The exploration of CsG and its derivatives beyond immunosuppression has revealed promising therapeutic potential in several key areas. These investigations aim to develop compounds with specific activities, thereby offering new avenues for treating a range of challenging diseases. karger.com

Cyclosporin (B1163) G has demonstrated notable activity against a variety of parasites, including those responsible for malaria and leishmaniasis. karger.com The mechanisms underlying this anti-parasitic action are multifaceted and appear to be distinct from the compound's immunosuppressive effects. karger.comacs.org

Against Plasmodium species: Research indicates that CsG is effective against the asexual blood stages of Plasmodium parasites, which cause malaria. asm.orgiiitd.edu.in The primary mechanism is believed to involve the inhibition of cyclophilins within the parasite. nih.gov Cyclophilins are a family of proteins that act as peptidyl-prolyl cis-trans isomerases (PPIases), playing a crucial role in protein folding and function. nih.govasm.org By binding to and inhibiting Plasmodium cyclophilins, such as PfCyP-19B, CsG disrupts essential cellular processes in the parasite, leading to its death. nih.gov Studies have shown that some non-immunosuppressive cyclosporin analogs are potent inhibitors of Plasmodium falciparum growth, suggesting that the anti-parasitic effect can be separated from immunosuppression. nih.govnih.gov

Against Leishmania species: Cyclosporin G also exhibits leishmanicidal activity. karger.comacs.org The mechanism here is thought to be host-mediated, where the drug enhances the ability of host macrophages to kill the intracellular parasites. nih.gov While CsA has been shown to have a direct leishmanicidal effect on some Leishmania species, the activity of CsG seems to involve modulating the host's cellular response to the parasite, independent of the classical T-cell mediated immunity. acs.orgnih.gov This host-mediated action may offer a novel approach to treating leishmaniasis, particularly in cases of drug resistance. karger.complos.orgscielo.brasm.orgscielo.br

Table 1: Anti-parasitic Activity of Cyclosporin Analogs

| Parasite | Cyclosporin Analog | Observed Effect | Potential Mechanism |

|---|---|---|---|

| Plasmodium falciparum | This compound | Inhibition of asexual blood stage growth | Inhibition of parasite cyclophilins (e.g., PfCyP-19B) nih.gov |

| Plasmodium berghei | Cyclosporin | Selective inhibition of asexual blood stages | Favors emergence of drug-resistant parasites with reduced infectivity asm.org |

| Leishmania major | Cyclosporin A | Enhanced killing by macrophages | Independent of reactive nitrogen and endogenous TNF-alpha nih.gov |

| Toxoplasma gondii | Cyclosporin A | Inhibition of parasite growth | Binding to T. gondii cyclophilins acs.org |

| Cryptosporidium parvum | Cyclosporin analogs | Potent growth inhibitors | Possible inhibition of MDR transporters nih.gov |

The antiviral properties of cyclosporins, including CsG, have been a significant area of research, particularly concerning the human immunodeficiency virus (HIV). frontierspartnerships.org The mechanism is primarily linked to the interaction with host cell cyclophilins, which are co-opted by some viruses for their replication. frontierspartnerships.orgresearchgate.netfrontiersin.org

The primary antiviral mechanism of cyclosporins against HIV involves the inhibition of cyclophilin A (CypA), a host protein. asm.orgfrontierspartnerships.org CypA is incorporated into HIV-1 virions through its interaction with the viral Gag polyprotein. frontierspartnerships.org This interaction is crucial for viral replication. asm.orgfrontierspartnerships.org this compound, like CsA, can disrupt the Gag-CypA interaction, thereby interfering with viral replication. frontierspartnerships.org This disruption can lead to several antiviral effects, including:

Blocking viral entry and uncoating: By interfering with the function of particle-associated CypA, cyclosporins can inhibit early steps in the viral life cycle. asm.org

Reducing virion infectivity: Viral particles produced in the presence of cyclosporins have been found to be less infectious. asm.orgnih.gov

Inhibiting T-cell activation: By blocking the calcineurin pathway, cyclosporins reduce the number of activated T-cells available for the virus to infect. frontierspartnerships.orgjci.org

Research on non-immunosuppressive cyclosporin analogs has shown that it is possible to retain antiviral activity while eliminating the immunosuppressive effects, highlighting the potential for developing targeted antiviral therapies. frontiersin.org

A significant area of research for this compound is its ability to reverse multidrug resistance (MDR) in cancer cells. scielo.br MDR is a major obstacle in cancer chemotherapy and is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport chemotherapeutic drugs out of cancer cells. scirp.orgaboutscience.eumdpi.com

This compound and other cyclosporin analogs have been shown to be potent inhibitors of P-gp. scielo.brnih.govcore.ac.uk The mechanism of MDR reversal involves:

Direct inhibition of P-glycoprotein: this compound can bind to P-gp and inhibit its drug efflux function. aacrjournals.orgsnmjournals.org This leads to an increased intracellular concentration of chemotherapeutic agents, thereby restoring their efficacy. core.ac.uk

Chemosensitization: By blocking P-gp, this compound can re-sensitize resistant cancer cells to various anticancer drugs. scielo.brtandfonline.com

Studies have demonstrated that CsG can effectively reverse resistance to drugs like vincristine (B1662923) in human erythroleukemia cell lines. scielo.br Furthermore, non-immunosuppressive analogs of cyclosporine have been developed that are even more potent at reversing MDR than CsA, with fewer side effects. nih.govaacrjournals.orghaematologica.org This makes them promising candidates for use in combination with chemotherapy to overcome drug resistance in cancer patients. aboutscience.eutandfonline.com

Table 2: Research on this compound in Multidrug Resistance

| Cell Line | Resistant To | Effect of this compound | Reference |

|---|---|---|---|

| K562 (human erythroleukaemia) | Vincristine | Reversal of resistance | scielo.br |

| CHO (Chinese hamster ovary) | Colchicine | Reversal of resistance | core.ac.uk |

| K562/ADM (myelogenous leukemia) | Doxorubicin, Vincristine | Restored sensitivity | tandfonline.com |

Advanced Analog Design for Targeted Effects

To enhance the therapeutic potential and minimize off-target effects of this compound, researchers are actively engaged in designing advanced analogs with specific, targeted actions. These efforts focus on modifying the molecule's structure to control its interaction with biological membranes and to direct it to particular organs or tissues.

The ability of a drug to cross cell membranes is a critical determinant of its pharmacological activity. acs.org For cyclosporins, their cyclic structure and the presence of both hydrophobic and hydrophilic residues allow for a "chameleon-like" behavior, adopting different conformations in aqueous versus lipid environments, which facilitates membrane permeation. researchgate.netresearchgate.net

Researchers are exploring modifications to the this compound structure to control its membrane permeability. acs.org The goal is to design analogs that can either readily enter cells to reach intracellular targets or remain outside the cell to act on extracellular targets. acs.org This can be achieved by:

Altering N-methylation patterns: The N-methylated amide bonds in cyclosporins are crucial for their membrane permeability. researchgate.net Modifying these can either enhance or reduce the ability of the molecule to cross the lipid bilayer.

Side chain substitutions: Changing the amino acid side chains can alter the molecule's lipophilicity and its ability to form intramolecular hydrogen bonds, both of which influence membrane permeability. nih.gov For example, some analogs have been designed to be membrane-impermeable to specifically target extracellular cyclophilins. acs.org

The relationship between the conformation of a cyclosporin analog and its permeability is complex, with studies suggesting that increased flexibility does not always lead to higher permeability. acs.orgmdpi.com A certain degree of structural integrity appears necessary for optimal membrane transport. acs.org

A significant challenge with systemic drug administration is the potential for off-target effects. To address this, research is underway to develop organ-selective this compound derivatives. frontiersin.org The aim is to create compounds that preferentially accumulate in a specific organ, thereby maximizing the therapeutic effect at the target site while minimizing systemic toxicity.

While specific examples of organ-selective CsG derivatives are not yet widely documented in publicly available research, the general strategies for achieving organ selectivity for cyclosporin-like molecules include:

Conjugation to targeting moieties: Attaching the cyclosporin analog to a molecule that is specifically taken up by a particular organ or cell type.

Prodrug strategies: Designing a derivative that is inactive until it is metabolized to the active form in the target organ.

Formulation approaches: Encapsulating the drug in delivery systems, such as nanoparticles, that are designed to target specific tissues.

These advanced design strategies hold the promise of creating a new generation of cyclosporin-based therapeutics with improved efficacy and safety profiles.

Systems Biology Approaches to this compound Action

Systems biology offers a holistic approach to understanding the complex interactions of this compound within a biological system. This involves integrating data from genomics, proteomics, and metabolomics to model the drug's effects on cellular networks. By analyzing the interplay between drug transporters, metabolic enzymes like CYP3A4, and their genetic variants, researchers can create physiologically based pharmacokinetic (PBPK) models. mdpi.comfrontiersin.org These models can predict drug-drug interactions and inter-individual variability in response to this compound. mdpi.com This comprehensive view allows for a deeper understanding of the drug's disposition and its impact on various signaling pathways beyond the primary calcineurin inhibition, providing a more complete picture of its therapeutic and potential off-target effects. mdpi.comfrontiersin.org

Q & A

Q. What distinguishes Cyclosporin G’s molecular mechanism from other cyclosporins like Cyclosporin A?

Comparative studies using molecular docking and binding affinity assays can elucidate differences. For instance, this compound’s interaction with cyclophilin isoforms can be assessed via surface plasmon resonance (SPR) to determine binding kinetics, supported by structural analyses using X-ray crystallography or cryo-EM. These methods reveal isoform-specific binding profiles critical for understanding immunomodulatory selectivity .

Q. What analytical methods are recommended for quantifying this compound in pharmacokinetic studies?

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard, offering high sensitivity (limit of quantification: 1 ng/mL) and specificity. Validation parameters should follow FDA guidelines, including linearity (1–1000 ng/mL), precision (CV <15%), and accuracy (85–115%). Isotope-labeled internal standards (e.g., Cyclosporin D) improve reproducibility in biological matrices .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize fermentation parameters for this compound production?

Central composite design (CCD) with variables like carbon sources (e.g., glucose 15–35 g/L), nitrogen sources (casein 5–11 g/L), and phosphate levels (KH₂PO₄ 0.5–1.0 g/L) allows modeling of nonlinear relationships. A 2³⁻¹ factorial design with 20 experimental runs, analyzed via Design Expert software, identifies optimal conditions through desirability functions. For example, glucose concentration at 25 g/L and casein at 8 g/L maximized Cyclosporin A yield in Tolypocladium inflatum cultures, a methodology transferable to this compound optimization .

Q. How to resolve discrepancies in this compound’s bioavailability across preclinical models?

Conduct species-specific pharmacokinetic studies with crossover designs, controlling for variables like diet (e.g., standardized rodent chow) and co-administered drugs. Population pharmacokinetic modeling (NONMEM) accounts for inter-individual variability, while in vitro permeability assays (Caco-2 cells) clarify absorption mechanisms. For instance, bile acid composition differences between species may explain bioavailability variations, requiring bile duct cannulation studies in rodents .

Q. What experimental designs are optimal for assessing this compound’s nephrotoxicity in longitudinal studies?

Randomized block designs with staggered sacrifice timepoints (e.g., 7, 30, 90 days) enable histopathological correlation. Include control groups receiving tacrolimus for comparative toxicity profiles. Glomerular filtration rate (GFR) should be measured via inulin clearance, complemented by urinary biomarkers (KIM-1, NGAL). Statistical analysis via mixed-effects models accounts for longitudinal data autocorrelation .

Q. How to validate this compound’s neuroprotective efficacy in ischemic injury models?

Use middle cerebral artery occlusion (MCAO) rodent models with dose-response studies (1–10 mg/kg). Endpoints include infarct volume (MRI or TTC staining) and behavioral assays (rotarod, Morris water maze). Confounding factors like body temperature require strict regulation. Co-administration with P-glycoprotein inhibitors (e.g., verapamil) controls for blood-brain barrier variability .

Methodological Considerations

- Data Contradiction Analysis : For conflicting pharmacokinetic data, apply meta-regression to identify covariates (e.g., assay type, species). Forest plots with I² statistics quantify heterogeneity. Sensitivity analyses exclude outlier studies .

- Hypothesis Testing : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions. For example, "Does this compound’s reduced calcineurin binding correlate with lower nephrotoxicity compared to Cyclosporin A?" .

- Literature Review : Systematic reviews should follow PRISMA guidelines, with search strings combining MeSH terms (e.g., "this compound/pharmacokinetics" AND "neuroprotection") across PubMed, Embase, and Web of Science. Risk-of-bias tools (SYRCLE for animal studies) assess evidence quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

TAK-653 |

|

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.